![molecular formula C5H12ClNO2S B1378802 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride CAS No. 1461713-87-0](/img/structure/B1378802.png)
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride
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Overview
Description
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride is a chemical compound with the CAS Number: 1461713-87-0 . It has a molecular weight of 185.67 and its IUPAC name is 2-(allylsulfonyl)ethan-1-amine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride is1S/C5H11NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h2H,1,3-6H2;1H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride is a powder . It has a molecular weight of 185.67 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Biomedical Research
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride: is utilized in biomedical research due to its potential role in biochemical pathways. It can be used to study enzyme-catalyzed reactions where the sulfonyl group may act as a leaving group or a polar site for binding . This compound could be pivotal in understanding the mechanisms of sulfonamide drugs and their interactions with microbial enzymes.
Pharmacological Studies
In pharmacology, this compound’s sulfonyl and amino groups make it a candidate for the synthesis of novel pharmacophores. It can be used to develop new therapeutic agents, particularly as a scaffold for creating sulfonamide-based drugs, which are known for their diuretic, anticonvulsant, and antimicrobial properties .
Organic Synthesis
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride: serves as a versatile intermediate in organic synthesis. Its functional groups are amenable to various chemical reactions, making it useful for constructing complex organic molecules. It can be employed in the synthesis of heterocycles, which are core structures in many pharmaceuticals .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry techniques such as HPLC, LC-MS, and NMR. Its unique structure allows for the development of analytical methods for detecting or quantifying sulfonamide compounds in biological samples .
Materials Science
In materials science, 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride could be investigated for its potential in creating novel polymers. The presence of reactive groups allows for polymerization reactions, leading to materials with unique properties like enhanced thermal stability or specific biocompatibility.
Environmental Science
Environmental scientists might explore the use of this compound in the degradation of harmful sulfonamide pollutants. Its chemical structure could help in understanding the environmental fate of sulfonamides and in developing bioremediation strategies to mitigate their impact .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-prop-2-enylsulfonylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h2H,1,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHSFYBMHPPZES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride |
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